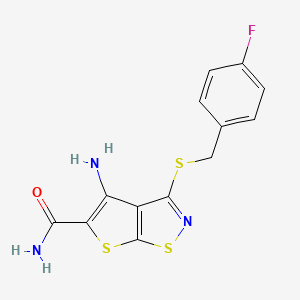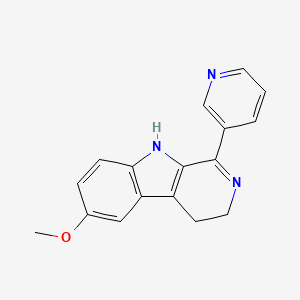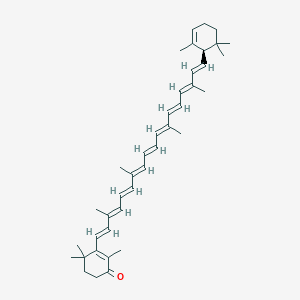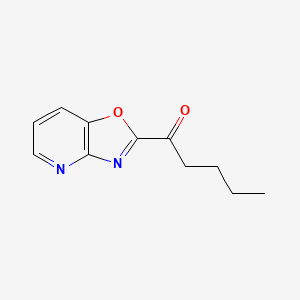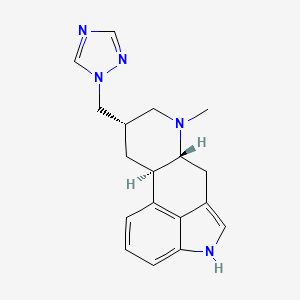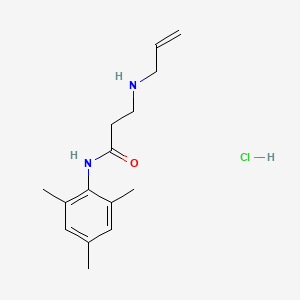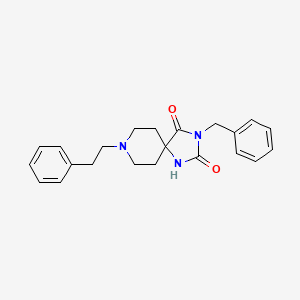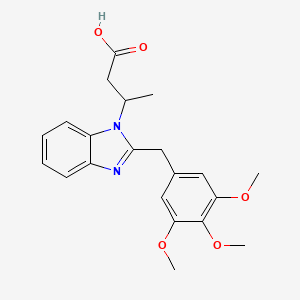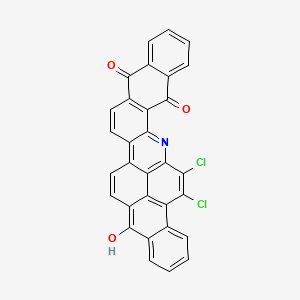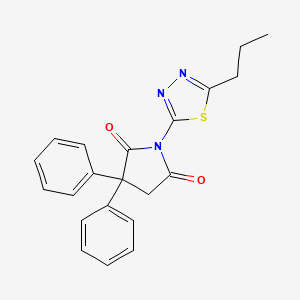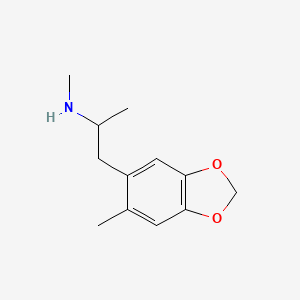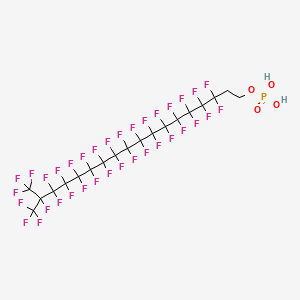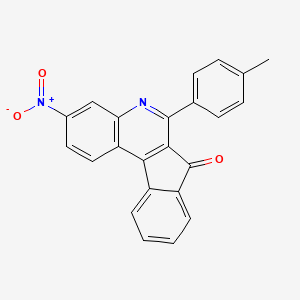
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- is a complex organic compound that belongs to the class of indenoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indenoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted indenoquinolines.
科学研究应用
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-
- 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to different reactivity and applications.
属性
CAS 编号 |
125811-79-2 |
|---|---|
分子式 |
C23H14N2O3 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-3-nitroindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C23H14N2O3/c1-13-6-8-14(9-7-13)22-21-20(16-4-2-3-5-17(16)23(21)26)18-11-10-15(25(27)28)12-19(18)24-22/h2-12H,1H3 |
InChI 键 |
VGYCYHDKSPPCMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


